Lineatin

Semiochemistry Pest Management Chiral Chromatography

Procurement of (+)-lineatin (CAS 65035-34-9) must ensure stereochemical integrity; only the (+)-enantiomer elicits T. lineatum field response. Demand chiral HPLC/LC verification (cellulose triacetate phase) for enantiomeric excess. Optimal field rate: 40 μg/24 h per trap. Insist on Certificate of Analysis with enantiomeric purity and synthetic provenance. Racemic or impure material will render traps ineffective. Limited commercial supply due to complex tricyclic acetal stereochemistry—source only from specialized semiochemical manufacturers.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 65035-34-9
Cat. No. B1675484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLineatin
CAS65035-34-9
Synonymslineatin
lineatin, (+-)-isomer
lineatin, (1S-(1alpha,2beta,5alpha,7beta))-isome
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2C3CC2(CC(O3)O1)C)C
InChIInChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1
InChIKeySHTFZHTWSLHVEB-BDNRQGISSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Lineatin (CAS 65035-34-9) for Ambrosia Beetle Pest Management


Lineatin (CAS 65035-34-9) is the tricyclic acetal aggregation pheromone produced by female Trypodendron lineatum ambrosia beetles [1]. With the molecular formula C10H16O2 and molecular weight 168.23 g/mol, this chiral monoterpene exists as (+)- and (-)-enantiomers, with the (+)-isomer being the naturally occurring bioactive form [2]. As a potent semiochemical used for mass-trapping this economically significant timber pest, procurement decisions hinge on the specific stereoisomeric composition and synthetic provenance [3]. Commercial availability is limited due to the compound's complex stereochemistry, necessitating rigorous analytical verification.

Why Off-the-Shelf Terpenoid Pheromones Cannot Substitute for Lineatin in Trypodendron lineatum Control


Lineatin cannot be substituted by generic terpenoid pheromones due to its unique tricyclic acetal core structure and strict stereochemical requirements for bioactivity [1]. Unlike more broadly active bark beetle pheromones such as frontalin or ipsdienol, lineatin's activity is confined to specific Trypodendron species [2]. Field and electrophysiological studies confirm that only the (+)-enantiomer of lineatin elicits antennal responses and attraction in T. lineatum, while the (-)-enantiomer is behaviorally inactive [3]. This absolute enantiomeric specificity, combined with the compound's unique synthetic challenges, precludes the use of structurally similar yet biologically ineffective alternatives such as the 4,5,6-lineatin isomer [4].

Quantitative Differentiation Guide for Lineatin Sourcing and Selection


Enantiomeric Purity as a Critical Procurement Parameter for Lineatin

Only (+)-lineatin is bioactive against Trypodendron lineatum. In multiple-funnel trap field trials, catches using enantiomer ratios of 100:0 (+:–) were comparable to those with 75:25 and 50:50 ratios, but the 0:100 ratio (pure (–)-lineatin) produced zero catches, demonstrating that (–)-lineatin is not behaviorally active and does not inhibit the response to (+)-lineatin [1]. GC-EAD analysis confirmed that T. lineatum antennae respond to (+)-lineatin but not the (–) enantiomer [2].

Semiochemistry Pest Management Chiral Chromatography

Lineatin Structural Isomer Specificity and the Inactivity of 4,5,6-Lineatin

The naturally occurring pheromone was identified as the 4,6,6-lineatin isomer (3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0⁴,⁷]nonane). The alternative structural isomer, 4,5,6-lineatin (3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0⁴,⁷]nonane), was synthesized but not tested for biological activity because it was not the compound isolated from beetles [1]. Synthesis and field testing confirmed that synthetic 4,6,6-lineatin is structurally identical to the isolated pheromone and is highly attractive in field tests [2].

Structural Isomerism Pheromone Identification Synthetic Chemistry

Field Trap Efficacy of Lineatin Versus Alternative Pheromones and Host Volatiles

In multiple-funnel trap field studies, lineatin was the only effective chemical in attracting T. lineatum, with no significant enhancement from added ethanol or α-pinene [1]. A separate field comparison across eight sites evaluated lineatin against chalcogran, with lineatin demonstrating species-specific attraction profiles distinct from the broader-spectrum chalcogran lure [2]. The reaction threshold for (+)-lineatin was determined to be 0.1 ng/m³, with an attractive distance of 13–16 m for a trap releasing 10 μg/24 h [3].

Field Trapping Semiochemical Efficacy Ambrosia Beetle Management

Chiral Chromatographic Separation Efficiency: Lineatin Versus Grandisol and Other Pheromones

Cellulose triacetate chiral stationary phase was evaluated for preparative separation of enantiomers of seven pheromones. Lineatin enantiomers were efficiently separated with tens of milligrams obtained in high enantiomeric excess from a single injection, whereas grandisol showed poor resolution and required derivatization to the 4-bromobenzoate ester for adequate separation [1]. This differential chromatographic behavior reflects lineatin's more favorable interaction with the cellulose triacetate matrix compared to structurally related cyclobutane monoterpenes [2].

Preparative Chiral Chromatography Enantiomeric Separation Pheromone Purification

Validated Application Scenarios for Lineatin in Forest Pest Management and Research


Mass-Trapping of Trypodendron lineatum in Coniferous Forests

Lineatin-baited multiple-funnel traps deployed at optimal release rates of 40 μg/24 h effectively capture both male and female T. lineatum beetles in forest settings [1]. Field studies demonstrate that lineatin alone is sufficient for trap efficacy, eliminating the need for costly multi-component lures containing ethanol or α-pinene [2]. The attractive distance of 13–16 m per trap at standard release rates enables strategic trap placement for area-wide population suppression [3].

Species-Specific Monitoring and Reproductive Isolation Studies

(+)-Lineatin's strict species-specificity, confirmed by GC-EAD and field trapping, makes it an essential tool for monitoring T. lineatum populations without cross-attraction of sympatric species such as T. rufitarsus or T. domesticum [1]. In coastal populations, the addition of salicylaldehyde to lineatin synergizes T. retusum response while inhibiting T. lineatum, enabling targeted species differentiation [2]. This specificity is critical for accurate pest surveillance and ecological research on reproductive isolation mechanisms [3].

Enantioselective Synthesis and Chiral Purity Verification

The absolute requirement for (+)-lineatin in field applications necessitates robust analytical protocols for enantiomeric purity verification. Chiral liquid chromatography using cellulose triacetate stationary phase provides an efficient method for resolving lineatin enantiomers and confirming enantiomeric excess [1]. Suppliers and end-users must employ chiral GC or HPLC methods to validate that racemic or impure material is not inadvertently deployed, which would compromise field efficacy [2].

Pheromone-Based Integrated Pest Management (IPM) Programs

Lineatin-baited traps serve as the cornerstone of semiochemical-based IPM for T. lineatum in commercial forestry operations [1]. Compatibility studies demonstrate that lineatin can be deployed in binary lure systems with S-(+)-sulcatol for simultaneous management of sympatric Gnathotrichus species, reducing the number of separate trap deployments required [2]. The defined reaction threshold of 0.1 ng/m³ and production rate of 6.43 ng/♀/d enable dose-response modeling for optimized trap density calculations [3].

Technical Documentation Hub

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